3,5-Diisobutylphenol

Description

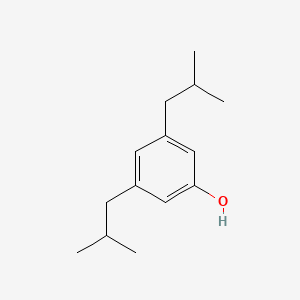

3,5-Diisobutylphenol is a phenolic compound featuring two isobutyl (–CH₂C(CH₃)₂) substituents at the 3 and 5 positions of the aromatic ring. The isobutyl groups are electron-donating and sterically bulky, likely conferring high lipophilicity and influencing reactivity in chemical or biological systems. Such substituents may also reduce water solubility compared to hydroxyl- or halogen-substituted phenols, making it suitable for applications in nonpolar matrices (e.g., polymer additives or surfactants) .

Properties

CAS No. |

27515-66-8 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

3,5-bis(2-methylpropyl)phenol |

InChI |

InChI=1S/C14H22O/c1-10(2)5-12-7-13(6-11(3)4)9-14(15)8-12/h7-11,15H,5-6H2,1-4H3 |

InChI Key |

DLUMXTSYXVRNIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=CC(=C1)O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diisobutylphenol can be synthesized through the condensation of phenol with diisobutylene. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process is carried out at a temperature below 70°C, with optimal results achieved at around 0-25°C. The reaction proceeds smoothly to form this compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route. The reaction is scaled up, and the conditions are carefully controlled to ensure consistent quality and yield. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-Diisobutylphenol undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.

Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted phenols .

Scientific Research Applications

3,5-Diisobutylphenol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 3,5-Diisobutylphenol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Properties

Key differences arise from substituent electronic and steric effects:

| Compound | Substituents | Electronic Effect | Steric Hindrance |

|---|---|---|---|

| 3,5-Diisobutylphenol | –CH₂C(CH₃)₂ | Electron-donating | High |

| 3,5-Dibromophenol | –Br | Electron-withdrawing | Moderate |

| 3,5-Bis(trifluoromethyl)phenol | –CF₃ | Strong electron-withdrawing | Moderate |

| 3,5-Dihydroxybenzyl alcohol derivatives | –OH, –CH₂OH | Electron-donating | Low |

- For example, 3,5-bis(trifluoromethyl)phenol is highly acidic due to –CF₃ groups stabilizing the deprotonated form .

- Steric effects: The isobutyl groups in this compound may hinder electrophilic substitution reactions (e.g., sulfonation or nitration), whereas smaller substituents (e.g., –Br) allow easier functionalization .

Physical Properties

*Estimated values for this compound based on analogous structures.

- Solubility : The isobutyl groups reduce polarity, favoring solubility in organic solvents like hexane or dichloromethane. In contrast, hydroxylated derivatives (e.g., 3,5-dihydroxybenzyl alcohol) exhibit higher solubility in polar solvents like DMF .

- Thermal stability : Bulky alkyl groups may lower melting points compared to hydrogen-bonded hydroxylated analogs (e.g., derivatives in melt above 120°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.